molecular formula C8H3F7OS B14051383 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene

Katalognummer: B14051383
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: SQWQQXUQIFRNHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The compound’s unique structure imparts distinct chemical properties, making it of interest in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether in the presence of a base.

    Thioether Formation: Introduction of the trifluoromethylthio group using trifluoromethylthiolating agents such as trifluoromethylthiol chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Analyse Chemischer Reaktionen

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The compound’s trifluoromethylthio group can enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple fluorinated groups, which impart distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H3F7OS

Molekulargewicht

280.16 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,3-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H

InChI-Schlüssel

SQWQQXUQIFRNHH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)OC(F)F)F)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.